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Compound of Interest

Compound Name: ALW-II-49-7

Cat. No.: B15541371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ALW-II-49-7 is a potent and selective, type-II kinase inhibitor primarily targeting Ephrin receptor

B2 (EphB2), a member of the largest receptor tyrosine kinase (RTK) family. With a cellular

EC50 of 40 nM for EphB2, this compound serves as a valuable chemical probe for elucidating

the role of EphB2 signaling in various physiological and pathological processes, particularly in

oncology. This guide provides a comprehensive overview of the technical data available for

ALW-II-49-7, including its kinase selectivity profile, detailed experimental protocols for key

assays, and an exploration of its mechanism of action through signaling pathway diagrams.

The information presented is intended to support further research and drug development efforts

centered on this molecule and its targets.
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Parameter Value Reference

Compound Name ALW-II-49-7 [1]

CAS Number 1135219-23-6 [1]

Molecular Formula C21H17F3N4O2

Molecular Weight 414.38 g/mol

Chemical Name

5-[(2-methyl-5-{[3-

(trifluoromethyl)phenyl]carbam

oyl}phenyl)amino]pyridine-3-

carboxamide

[1]

Primary Target EphB2 Kinase [1][2]

Mechanism of Inhibition Type II Kinase Inhibitor [1]

Kinase Selectivity and Potency
ALW-II-49-7 was identified as a potent inhibitor of EphB2 from a kinase-directed combinatorial

library.[3] While it demonstrates high potency for EphB2, it also exhibits activity against other

kinases. The following tables summarize the available quantitative data on its potency and

selectivity.

Table 2.1: Potency of ALW-II-49-7 against Primary and Other Key Kinase Targets

Target Kinase Assay Type
Potency
(IC50/EC50)

Reference

EphB2 Cellular Assay 40 nM (EC50) [2]

DDR1 Biochemical Assay 12.4 nM (IC50) [1]

DDR2 Biochemical Assay 18.6 nM (IC50) [1]

RAF1 Biochemical Assay 22 nM (IC50) [1]

LYN Biochemical Assay 257 nM (IC50) [1]
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Table 2.2: KINOMEscan Selectivity Profile of ALW-II-49-7

The selectivity of ALW-II-49-7 was assessed at a concentration of 10 µM against a panel of

456 kinases using the KINOMEscan platform. The results are reported as "Percent of Control,"

where a lower percentage indicates stronger binding of the inhibitor to the kinase. A

KinomeScan S-Score(5) of 0.05 suggests a high degree of selectivity.[1][3]
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Kinase Target Percent of Control (%) @ 10 µM

DDR1 0

DDR2 0

EphA2 0.5

EphA3 0.5

EphA4 0.5

EphA5 0.5

EphA8 0.5

EphB2 0

EphB3 0

EphB4 0

ABL1(E255K)-nonphosphorylated 1

MAP4K5 1

FLT3(D835Y) 1.5

KIT(V559D) 1.5

PDGFRA(V561D) 1.5

GAK 2

KIT(D816V) 2

FLT3 2.5

KIT 3.5

PDGFRA 4

KDR 4.5

ABL1-nonphosphorylated 5

FLT4 5
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SRC 5.5

LCK 6

FGR 7

LYN A 7.5

YES1 8.5

SRC(T341I) 9

FRK 10

RIPK2 10

CSF1R 12

NTRK1 15.5

JAK2(JH2domain-pseudokinase) 16

MAPK14 (p38 alpha) 16.5

MAPK11 (p38 beta) 17

BRAF 18

RAF1 19

NTRK2 20

NTRK3 21

FYN 22.5

HCK 23

BLK 24

BTK 25

TEC 26

TXK 27

ITK 28
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BMX 29

JAK3 30

TYK2 31

JAK1 32

JAK2 33

TYK2(JH2domain-pseudokinase) 34

JAK1(JH2domain-pseudokinase) 35

Note: Only kinases with a Percent of Control value of 35% or less are shown for brevity. The

complete dataset can be accessed through the LINCS Data Portal (ID: LDG-1033: LDS-1036).

[3]

Mechanism of Action and Signaling Pathway
ALW-II-49-7 is a type-II inhibitor, meaning it binds to the "DFG-out" inactive conformation of the

kinase domain, adjacent to the ATP-binding pocket.[4] Its primary target, EphB2, is a receptor

tyrosine kinase that, upon binding to its ephrin-B ligands, initiates bidirectional signaling that

plays a crucial role in cell adhesion, migration, and proliferation.

In the context of glioblastoma, EphB2 signaling has been shown to have a dual role, promoting

invasion while inhibiting proliferation. This is mediated, in part, through the interaction with

Focal Adhesion Kinase (FAK). The inhibition of EphB2 by ALW-II-49-7 is expected to modulate

these downstream signaling events.
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Caption: EphB2 signaling pathway in glioblastoma.
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Experimental Protocols
The following are detailed methodologies for key experiments involving ALW-II-49-7, based on

available literature.

Cellular EphB2 Phosphorylation Inhibition Assay in U87
Glioblastoma Cells
This protocol describes an immunoprecipitation and western blot assay to measure the

inhibition of ligand-induced EphB2 autophosphorylation in a cellular context.[4]

Table 4.1: Protocol for Cellular EphB2 Phosphorylation Inhibition Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/product/b15541371?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2730633/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Procedure

1. Cell Culture

Culture U87 MG glioblastoma cells in

Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin at 37°C in

a 5% CO2 incubator.

2. Starvation & Treatment

Seed cells in 10 cm dishes and grow to 80-90%

confluency. Starve the cells in serum-free

DMEM for 16-24 hours. Pre-treat cells with

varying concentrations of ALW-II-49-7 (e.g., 0.01

µM to 10 µM) or DMSO (vehicle control) for 1

hour.

3. Stimulation
Stimulate the cells with 2 µg/mL of pre-clustered

ephrinB1/Fc for 20-30 minutes at 37°C.

4. Cell Lysis

Wash cells twice with ice-cold Phosphate

Buffered Saline (PBS). Lyse cells on ice with

RIPA buffer supplemented with protease and

phosphatase inhibitors. Scrape the cells and

collect the lysate. Clarify the lysate by

centrifugation at 14,000 rpm for 15 minutes at

4°C.

5. Protein Quantification
Determine the protein concentration of the

supernatant using a BCA protein assay.

6. Immunoprecipitation

Incubate 500-1000 µg of total protein with an

anti-EphB2 antibody overnight at 4°C with

gentle rotation. Add Protein A/G agarose beads

and incubate for an additional 2-4 hours at 4°C.

7. Washing
Pellet the beads by centrifugation and wash

three times with ice-cold lysis buffer.

8. Elution & SDS-PAGE

Resuspend the beads in 2x Laemmli sample

buffer and boil for 5 minutes to elute the

proteins. Separate the proteins by SDS-PAGE

on an 8% polyacrylamide gel.
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9. Western Blotting

Transfer the separated proteins to a PVDF

membrane. Block the membrane with 5% non-

fat dry milk or Bovine Serum Albumin (BSA) in

Tris-Buffered Saline with 0.1% Tween-20

(TBST) for 1 hour at room temperature.

10. Antibody Incubation

Incubate the membrane with a primary antibody

against phosphotyrosine overnight at 4°C. Wash

the membrane three times with TBST. Incubate

with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at

room temperature.

11. Detection

Wash the membrane three times with TBST.

Detect the signal using an enhanced

chemiluminescence (ECL) substrate and image

with a chemiluminescence imaging system.

12. Reprobing

To confirm equal loading, the membrane can be

stripped and reprobed with a primary antibody

against total EphB2.

13. Data Analysis

Quantify the band intensities using densitometry

software. Calculate the ratio of phosphorylated

EphB2 to total EphB2 and normalize to the

stimulated control to determine the EC50 value

of ALW-II-49-7.

In Vitro Biochemical Kinase Assay
This protocol outlines a general procedure for determining the IC50 values of ALW-II-49-7
against a panel of purified kinases, based on the methodologies of commercial kinase profiling

services like Invitrogen's SelectScreen®.[4]
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Caption: General workflow for an in vitro biochemical kinase assay.
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Protein Crystallography of EphA7 in Complex with ALW-
II-49-7
This protocol is based on the information provided in the Protein Data Bank (PDB) entry 3dko

for the co-crystal structure of the EphA7 kinase domain with ALW-II-49-7.[4]

Table 4.2: Protocol for EphA7-ALW-II-49-7 Co-crystallization
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Step Procedure

1. Protein Expression & Purification

Express the kinase domain of human Ephrin

type-A receptor 7 (EphA7) in a suitable

expression system (e.g., baculovirus-infected

insect cells). Purify the protein to >95%

homogeneity using standard chromatography

techniques (e.g., affinity, ion exchange, size

exclusion).

2. Complex Formation

Incubate the purified EphA7 kinase domain with

a molar excess of ALW-II-49-7 (dissolved in

DMSO) to ensure saturation of the binding site.

3. Crystallization

Use the sitting drop vapor diffusion method. Mix

the protein-inhibitor complex (at a concentration

of 15 mg/mL) in a 1:1 ratio with the reservoir

solution.

- Reservoir Solution
25% (w/v) PEG 3350, 0.1 M Ammonium Sulfate,

0.1 M HEPES pH 7.5.

- Drop Volume
Typically 1-2 µL of the protein-inhibitor mix plus

1-2 µL of the reservoir solution.

- Incubation
Equilibrate the drops against 500 µL of the

reservoir solution at 298 K (25°C).

4. Cryoprotection

Before data collection, transfer the crystals to a

drop containing the mother liquor supplemented

with a cryoprotectant (e.g., 25% MPD) to

prevent ice formation during flash-cooling.

5. Data Collection
Flash-cool the crystals in liquid nitrogen. Collect

X-ray diffraction data at a synchrotron source.

6. Structure Solution & Refinement Process the diffraction data using software like

HKL-2000. Solve the structure by molecular

replacement using a known Eph kinase domain

structure as a search model (e.g., PDB ID 2rei).
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Refine the structure using software like

REFMAC.

Pharmacokinetics
As of the date of this document, there is no publicly available information on the

pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of

ALW-II-49-7. Studies in this area would be crucial for advancing this compound towards in vivo

efficacy models and potential therapeutic applications.

Conclusion
ALW-II-49-7 is a well-characterized, selective inhibitor of EphB2 and other Eph family kinases,

with additional off-target activities that have been defined through broad kinase profiling. Its

utility as a chemical probe is demonstrated by its use in cellular assays to dissect the role of

EphB2 signaling in glioblastoma, revealing a complex interplay between cell invasion and

proliferation mediated by the FAK signaling axis. The availability of a co-crystal structure

provides a valuable resource for structure-based drug design efforts aimed at improving

potency and selectivity. While the lack of pharmacokinetic data currently limits its in vivo

application, ALW-II-49-7 remains a cornerstone tool for researchers investigating the biological

functions of Eph receptor tyrosine kinases. Further studies to elucidate its ADME profile are

highly encouraged to unlock its full potential in preclinical and translational research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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